molecular formula C15H15N3O3S B3991744 4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine

4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine

Cat. No.: B3991744
M. Wt: 317.4 g/mol
InChI Key: IAYPCSTYXNZESK-UHFFFAOYSA-N
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Description

4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine is a complex organic compound that features a morpholine ring, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitro-3-(pyridin-2-ylsulfanyl)aniline with morpholine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.

    Substitution: Substitution reactions on the pyridine ring can yield various substituted pyridine derivatives.

Scientific Research Applications

4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group and pyridine ring may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylmorpholine: Similar structure but lacks the pyridine ring.

    3-(Pyridin-2-ylsulfanyl)aniline: Similar structure but lacks the morpholine ring.

    4-Nitro-3-(pyridin-2-ylsulfanyl)aniline: Similar structure but lacks the morpholine ring.

Uniqueness

4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine is unique due to the presence of both the morpholine ring and the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(4-nitro-3-pyridin-2-ylsulfanylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-18(20)13-5-4-12(17-7-9-21-10-8-17)11-14(13)22-15-3-1-2-6-16-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPCSTYXNZESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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